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Compound of Interest

Compound Name: 2-Hydroxy-3-nitrobenzaldehyde

Cat. No.: B105151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-3-nitrobenzaldehyde (CAS No: 5274-70-4), a key intermediate in organic synthesis.
The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, along with
standardized experimental protocols for data acquisition. This information is crucial for
compound identification, purity assessment, and structural elucidation in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Hydroxy-3-
nitrobenzaldehyde. It is important to note that while some of this data is derived from
experimental spectra, other values are based on predictions from structurally similar

compounds due to the limited availability of a complete, high-resolution dataset for this specific
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~11.0-12.0 Singlet (broad) - Phenolic OH
~10.3 Singlet - Aldehyde CHO
Aromatic H (ortho to
~8.2-84 Doublet of Doublets ~8, ~2
NO2)
Aromatic H (ortho to
~7.8-8.0 Doublet of Doublets ~8, ~2
CHO)
_ Aromatic H (meta to
~7.2-7.4 Triplet ~8

both)

Note: Predicted values are based on the analysis of structurally similar nitro- and hydroxy-
substituted benzaldehydes. Actual values may vary depending on the solvent and experimental
conditions.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment
~190 Aldehyde C=0
~160 C-OH

~140 C-NO2

~138 Aromatic CH
~125 Aromatic CH
~122 Aromatic C-CHO
~120 Aromatic CH

Note: Predicted values are based on typical chemical shifts for substituted aromatic rings. The
assignments are tentative and would require 2D NMR experiments for confirmation.[1]
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Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3200 - 3600 Broad O-H stretch (phenolic)
3000 - 3100 Medium C-H stretch (aromatic)
2700 - 2900 Weak C-H stretch (aldehyde)
C=0 stretch (aldehyde,
1680 - 1710 Strong )
conjugated)
1500 - 1550 Strong N=0 asymmetric stretch (nitro)
1450 - 1600 Medium C=C stretch (aromatic)
1330 - 1370 Strong N=0O symmetric stretch (nitro)

Note: These are characteristic absorption ranges for the functional groups present in 2-
Hydroxy-3-nitrobenzaldehyde.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (Amax)

Wavelength (Amax) nm Solvent

~350, ~260, ~220 Ethanol (typical)

Note: Values are estimated from the NIST Chemistry WebBook spectrum. The exact Amax and
molar absorptivity are dependent on the solvent used.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are based on standard laboratory practices for the analysis of solid organic
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compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of dry 2-Hydroxy-3-nitrobenzaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds
or CDCI3) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the probe to the specific solvent.
o Set the sample temperature, typically to 25 °C.
e 1H NMR Acquisition:
o Acquire a single-pulse *H spectrum.

o Typical parameters:

Pulse angle: 30°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters:

Pulse sequence: zgpg30

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more (due to the low natural abundance of 13C)

» Data Processing:

[e]

Apply Fourier transformation to the raw data (FID).

o

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[¢]

o

Integrate the *H NMR signals and pick the peaks for both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid 2-Hydroxy-3-nitrobenzaldehyde sample directly onto

the center of the ATR crystal.

e Instrument Setup:
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o Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Spectrum Acquisition:

o Lower the ATR press arm to ensure firm and even contact between the sample and the

crystal.
o Acquire the IR spectrum over a typical range of 4000-400 cm~1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:
o The software will automatically perform a background subtraction.

o The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber (cm™1).

o Label the significant peaks corresponding to the functional groups.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which correspond to
electronic transitions within the molecule.

Methodology:
e Sample Preparation:

o Prepare a stock solution of 2-Hydroxy-3-nitrobenzaldehyde of a known concentration in

a UV-transparent solvent (e.g., ethanol or methanol).

o Perform a serial dilution to obtain a solution with an absorbance in the optimal range of the
spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the range of 1-10 pg/mL is
often suitable.[1]
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e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a matched pair of quartz cuvettes with the pure solvent to be used as the blank.

o Place the cuvettes in the reference and sample holders and run a baseline correction over
the desired wavelength range.

e Spectrum Acquisition:
o Empty the sample cuvette and rinse it with the dilute sample solution before filling it.
o Place the sample cuvette back into the sample holder.
o Scan the sample over a wavelength range of approximately 200-800 nm.
o Data Analysis:
o The resulting spectrum will plot absorbance versus wavelength.
o ldentify the wavelength(s) of maximum absorbance (Amax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-Hydroxy-3-nitrobenzaldehyde.
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Workflow for Spectroscopic Analysis of 2-Hydroxy-3-nitrobenzaldehyde
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Caption: Workflow for the Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Characterization_of_2_Hydroxy_5_methyl_3_nitrobenzaldehyde.pdf
https://webbook.nist.gov/cgi/inchi?ID=C5274704&Mask=400
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Infrared_Spectroscopy_of_2_Hydroxy_5_methyl_3_nitrobenzaldehyde.pdf
https://www.benchchem.com/product/b105151#spectroscopic-data-of-2-hydroxy-3-nitrobenzaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/product/b105151#spectroscopic-data-of-2-hydroxy-3-nitrobenzaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/product/b105151#spectroscopic-data-of-2-hydroxy-3-nitrobenzaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/product/b105151#spectroscopic-data-of-2-hydroxy-3-nitrobenzaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

